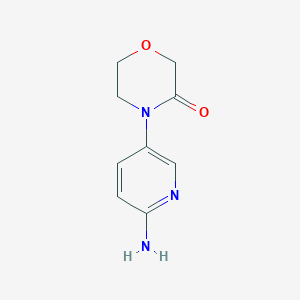

4-(6-Aminopyridin-3-YL)morpholin-3-one

Description

Properties

Molecular Formula |

C9H11N3O2 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-(6-aminopyridin-3-yl)morpholin-3-one |

InChI |

InChI=1S/C9H11N3O2/c10-8-2-1-7(5-11-8)12-3-4-14-6-9(12)13/h1-2,5H,3-4,6H2,(H2,10,11) |

InChI Key |

HDKGYTYVHYLWTH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(=O)N1C2=CN=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most efficient method involves a visible-light-driven reaction between 2-aminopyridine and piperazine-1-tert-butyl carboxylate (Figure 1). An acridine salt (e.g., Mes-Acr-Me ) acts as a photocatalyst, with 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as the oxidant in anhydrous dichloroethane. Blue LED irradiation (450–470 nm) for 10 hours facilitates direct C–N bond formation, bypassing traditional metal-catalyzed coupling.

Key Advantages :

Optimization and Scalability

The molar ratio of reactants is critical:

- 2-Aminopyridine : Piperazine-1-tert-butyl carboxylate : Acridine salt = 1 : 1 : 0.1.

- Solvent choice (dichloroethane) ensures optimal photon absorption and reaction homogeneity.

Industrial scalability is feasible with flow photoreactors, though oxygen-free conditions are mandatory to prevent TEMPO over-oxidation.

Copper-Catalyzed Cross-Coupling

Ullmann-Type Coupling

A two-step approach couples 5-iodopyridin-2-amine with morpholin-3-one using copper(I) iodide and trans-1,2-cyclohexanediamine in dioxane. Potassium phosphate enables deprotonation, with heating to 110°C for 23 hours.

Reaction Scheme :

$$

\text{5-Iodopyridin-2-amine} + \text{Morpholin-3-one} \xrightarrow{\text{CuI, K}3\text{PO}4} \text{4-(6-Aminopyridin-3-yl)morpholin-3-one} + \text{KI}

$$

Performance Metrics :

Limitations

- Copper Residues : Require post-reaction chelation (e.g., EDTA washes).

- Energy Intensity : Prolonged heating increases operational costs.

Alternative Methodologies

Reductive Amination

A hypothetical route could condense 6-oxopyridin-3-ylmorpholin-3-one with ammonia under reducing conditions (NaBH$$_4$$/AcOH). No experimental data confirms viability, but this strategy is common in morpholinone syntheses.

Comparative Analysis of Methods

Industrial Considerations

Feedstock Availability

Environmental Impact

Photocatalytic methods align with green chemistry principles by avoiding transition metals. Copper-based processes necessitate wastewater treatment for heavy metal removal.

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridin-3-YL)morpholin-3-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions

Major Products

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives

Scientific Research Applications

4-(6-Aminopyridin-3-YL)morpholin-3-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-3-YL)morpholin-3-one involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Molecular Pathways: It may modulate signaling pathways involved in cellular processes such as apoptosis and proliferation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Aminophenyl)morpholin-3-one

- Structure: Phenyl-substituted morpholinone with an amino group at the para position.

- Physicochemical Properties: Property Value Source Melting Point 160–163°C pKa 4.85 (predicted) LogP -0.8 (25°C) Solubility DMSO (slight), Methanol (heated)

- Applications : Key intermediate in anticoagulant drugs (e.g., Rivaroxaban) and synthesis of 1,4-dihydropyridines via multicomponent reactions .

4-(4-Nitrophenyl)morpholin-3-one

- Structure : Nitro-substituted phenyl analog.

- Physicochemical Properties: Property Value Source Melting Point Not reported pKa -4.12 (predicted) LogP Higher than amino analog Solubility Chloroform, Methanol (slight)

- Applications: Precursor to the amino derivative via catalytic hydrogenation; used in MRI contrast agents and crystallography studies .

4-(6-Aminopyridin-3-YL)morpholin-3-one

- Hypothesized Properties: pKa: Expected to be ~5–6 due to pyridine’s basicity and morpholinone’s acidity. LogP: Likely lower than phenyl analogs (more hydrophilic). Reactivity: Enhanced nucleophilicity at the pyridine amine, enabling diverse coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) .

- Potential Applications: Antimalarial or antibacterial agents (similar to LpxC inhibitors with pyridone scaffolds ), or as a building block for kinase inhibitors.

Data Tables for Key Compounds

| Compound | CAS Number | Melting Point (°C) | pKa | LogP | Applications |

|---|---|---|---|---|---|

| 4-(4-Aminophenyl)morpholin-3-one | 438056-69-0 | 160–163 | 4.85 | -0.8 | Anticoagulant intermediates |

| 4-(4-Nitrophenyl)morpholin-3-one | 446292-04-2 | N/A | -4.12 | ~1.4 | MRI contrast agents |

| This compound | N/A | *Predicted: 150–160 | ~5.5 | ~-1.2 | Kinase inhibitors (hypothetical) |

Biological Activity

4-(6-Aminopyridin-3-YL)morpholin-3-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H12N4O

- Molecular Weight : 204.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit specific kinases involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

- Receptor Modulation : The compound could act as a modulator of neurotransmitter receptors, influencing neuronal signaling.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies have demonstrated that it can inhibit the growth of cancer cell lines by inducing apoptosis and blocking cell cycle progression.

Case Studies and Research Findings

-

Antimicrobial Efficacy

- A study conducted on the compound's antimicrobial activity revealed a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be developed into a novel antibiotic.

-

Anticancer Activity

- In a study evaluating the compound's effects on breast cancer cells (MCF-7), it was found to reduce cell viability by 60% at a concentration of 50 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

| Klebsiella pneumoniae | 100 |

Table 2: Anticancer Efficacy on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 10 | 90 | 5 |

| 25 | 75 | 15 |

| 50 | 40 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.